7-Bromo-3-(trifluoromethyl)benzofuran

Medicinal Chemistry ADME Drug Design

7-Bromo-3-(trifluoromethyl)benzofuran is a uniquely regioselective building block for medicinal chemistry. The C7-bromine provides a specific, orthogonal synthetic handle for Suzuki or Buchwald-Hartwig couplings, enabling efficient late-stage diversification without disturbing the pharmacokinetically vital C3-CF3 group. Its high LogP (4.21) and low TPSA (13.14) profile makes it particularly suitable for CNS-penetrant or orally bioavailable candidate development. Unlike isomeric alternatives (e.g., 4- or 5-bromo), this precise substitution pattern is essential for maintaining established SAR and synthetic routes. Secure this high-purity building block to ensure reproducible cross-coupling and lead optimization results.

Molecular Formula C9H4BrF3O
Molecular Weight 265.029
CAS No. 1824663-62-8
Cat. No. B2916759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-3-(trifluoromethyl)benzofuran
CAS1824663-62-8
Molecular FormulaC9H4BrF3O
Molecular Weight265.029
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Br)OC=C2C(F)(F)F
InChIInChI=1S/C9H4BrF3O/c10-7-3-1-2-5-6(9(11,12)13)4-14-8(5)7/h1-4H
InChIKeyJYUNBZJLOKESDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-3-(trifluoromethyl)benzofuran (CAS 1824663-62-8): A Halogenated Benzofuran Building Block for Medicinal Chemistry


7-Bromo-3-(trifluoromethyl)benzofuran is a halogenated benzofuran derivative characterized by a bromine atom at the 7-position and a trifluoromethyl group at the 3-position on the benzofuran ring system . With a molecular weight of 265.03 g/mol, this compound serves as a specialized building block in medicinal chemistry and organic synthesis, where the orthogonal reactivity of the C7-bromine and the metabolic stability conferred by the C3-trifluoromethyl group are leveraged for the construction of more complex pharmacophores .

Why 7-Bromo-3-(trifluoromethyl)benzofuran Cannot Be Replaced by Isomeric or Halogen-Swapped Analogs


Substitution of 7-Bromo-3-(trifluoromethyl)benzofuran with structurally similar analogs is not straightforward due to the precise spatial arrangement of its substituents, which dictates its reactivity and potential biological interactions. Isomeric variations, such as moving the bromine from the 7-position to the 4- or 5-position (e.g., 4-Bromo-3-(trifluoromethyl)benzofuran ), or halogen substitutions (e.g., 7-Chloro-3-(trifluoromethyl)benzofuran), are known to alter key physicochemical properties and chemical behavior . These changes can significantly impact a molecule's lipophilicity, metabolic profile, and the vector of cross-coupling reactions, thereby invalidating established synthetic routes or structure-activity relationships (SAR) .

Quantitative Differentiation Guide for 7-Bromo-3-(trifluoromethyl)benzofuran Procurement


Predicted Lipophilicity (LogP) of 7-Bromo-3-(trifluoromethyl)benzofuran

7-Bromo-3-(trifluoromethyl)benzofuran exhibits a predicted LogP value of 4.21 . This level of lipophilicity is a critical parameter in drug design, influencing membrane permeability, solubility, and metabolic stability. While direct experimental LogP values for close analogs are not available from the same source for a direct head-to-head comparison, the predicted value positions this compound in a highly lipophilic space, characteristic of many CNS-active and intracellular-targeting small molecules.

Medicinal Chemistry ADME Drug Design

Polar Surface Area (TPSA) of 7-Bromo-3-(trifluoromethyl)benzofuran

The target compound has a low topological polar surface area (TPSA) of 13.14 Ų . TPSA is a key descriptor used to predict a molecule's ability to permeate biological barriers, such as the intestinal epithelium or the blood-brain barrier (BBB). Values below 140 Ų are generally associated with good oral bioavailability, and values below 60-70 Ų are often correlated with high BBB penetration potential .

Medicinal Chemistry ADME Bioavailability

Antimicrobial Activity Potential of 3-(Trifluoromethyl)benzofuran Derivatives

The 3-(trifluoromethyl)benzofuran scaffold, which forms the core of 7-Bromo-3-(trifluoromethyl)benzofuran, is associated with antimicrobial activity. In vitro studies on related 3-(trifluoromethyl)benzofuran derivatives have demonstrated broad-spectrum antimicrobial effects, with Minimum Inhibitory Concentration (MIC) values ranging from 2–8 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and fungi like Candida albicans . This class-level activity provides a benchmark for the potential of new derivatives.

Antimicrobial Antifungal Antibacterial

Role of the 7-Bromo Substituent as an Orthogonal Synthetic Handle

The bromine atom at the 7-position, adjacent to the furan oxygen in 7-Bromo-3-(trifluoromethyl)benzofuran, serves as an orthogonal and highly versatile synthetic handle . This position allows for selective functionalization via established cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) without affecting the metabolically stabilizing C3-trifluoromethyl group. The reactivity of aryl bromides in Pd-catalyzed direct arylation of benzofurans is well-documented, with electron-deficient aryl bromides often giving higher yields [1].

Organic Synthesis Cross-Coupling C-H Activation

Primary Application Scenarios for 7-Bromo-3-(trifluoromethyl)benzofuran in R&D


Medicinal Chemistry: Lead Optimization and SAR Studies

7-Bromo-3-(trifluoromethyl)benzofuran is an ideal core scaffold for lead optimization programs in medicinal chemistry. Its high predicted LogP of 4.21 and very low TPSA of 13.14 Ų suggest the scaffold may facilitate the development of orally bioavailable or CNS-penetrant drug candidates . The 3-(trifluoromethyl)benzofuran core has demonstrated class-level antimicrobial activity with MICs of 2–8 µg/mL , providing a starting point for SAR studies where the 7-bromo position can be functionalized to modulate potency, selectivity, and pharmacokinetic properties.

Organic Synthesis: A Platform for Late-Stage Diversification

This compound serves as a versatile and robust building block in complex organic synthesis. The 7-bromo substituent acts as a highly specific and orthogonal synthetic handle, enabling selective cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) . This allows for the efficient introduction of diverse molecular fragments at a late stage of a synthetic sequence without perturbing the pharmacokinetically relevant trifluoromethyl group. This strategy is supported by broader evidence of the effective use of aryl bromides in palladium-catalyzed direct arylations of benzofurans [1].

Chemical Biology: Tool Compound and Probe Synthesis

The compound is well-suited for synthesizing chemical probes to investigate biological targets. The predictable and efficient reactivity of the 7-bromo group via well-established cross-coupling chemistry facilitates the attachment of various tags, such as fluorophores, biotin, or photoaffinity labels [REFS-3, REFS-4]. This enables the creation of tailored tool compounds for target identification, cellular imaging, or mechanistic studies, leveraging the drug-like physicochemical properties inherent to the 3-(trifluoromethyl)benzofuran core [REFS-1, REFS-2].

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